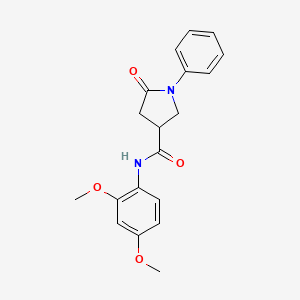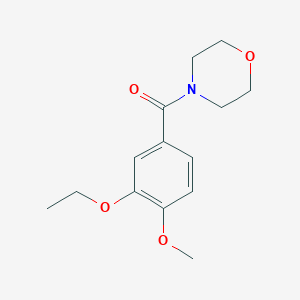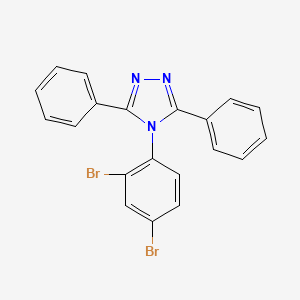
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DOP or DOPA, is a synthetic compound that has been widely used in scientific research. DOP belongs to the family of pyrrolidinecarboxamide derivatives, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the GABAergic system by enhancing the activity of GABA receptors. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which can lead to its anticonvulsant and anxiolytic effects. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to decrease the levels of inflammatory cytokines, which can lead to its anti-inflammatory effects. Additionally, N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of antioxidant enzymes, which can lead to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, future research can focus on developing new derivatives of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide with improved pharmacological properties.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and phenylacetic acid with pyrrolidine-2,5-dione in the presence of a base catalyst. The product is then purified by recrystallization to obtain pure N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively used in scientific research due to its various biological activities. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been reported to have neuroprotective and anti-tumor properties. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in studies related to drug addiction, depression, and anxiety disorders.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-9-16(17(11-15)25-2)20-19(23)13-10-18(22)21(12-13)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYNFDABLNZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)
![N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide](/img/structure/B5030750.png)


![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)

![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)